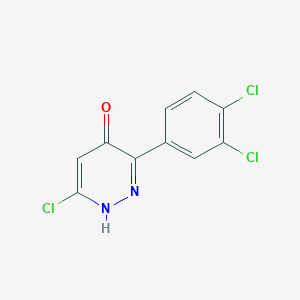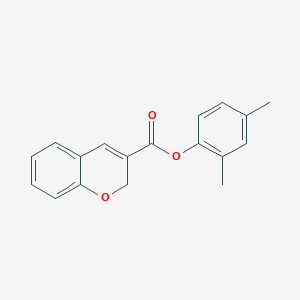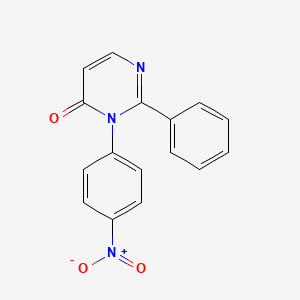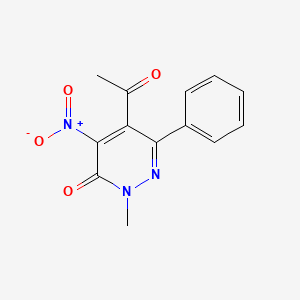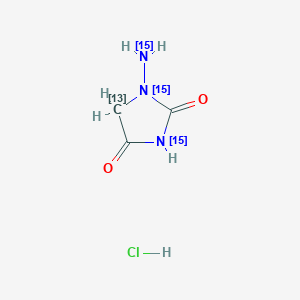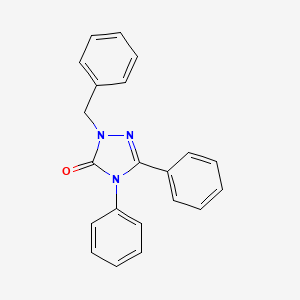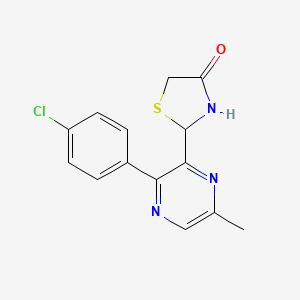
2-(3-(4-Chlorophenyl)-6-methylpyrazin-2-yl)thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(4-Chlorophenyl)-6-methylpyrazin-2-yl)thiazolidin-4-one is a heterocyclic compound that features a thiazolidine ring fused with a pyrazine ring. The presence of a chlorophenyl group and a methyl group enhances its chemical properties, making it a compound of interest in various fields such as medicinal chemistry and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Chlorophenyl)-6-methylpyrazin-2-yl)thiazolidin-4-one typically involves a multi-step process. One common method includes the reaction of 2-amino-5-chlorophenol with different aldehydes in N,N-dimethylformamide (DMF) and glacial acetic acid as a catalyst . This reaction can be carried out using conventional heating or microwave heating to improve yield and reaction time.
Industrial Production Methods
In industrial settings, the synthesis of thiazolidinone derivatives often employs green chemistry principles to enhance selectivity, purity, and yield. Techniques such as multicomponent reactions, click reactions, and nano-catalysis are utilized to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(4-Chlorophenyl)-6-methylpyrazin-2-yl)thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-(4-Chlorophenyl)-6-methylpyrazin-2-yl)thiazolidin-4-one has diverse applications in scientific research:
Medicinal Chemistry: It exhibits anticancer, antimicrobial, and anti-inflammatory properties.
Biology: Used in the study of enzyme inhibition and receptor binding.
Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(3-(4-Chlorophenyl)-6-methylpyrazin-2-yl)thiazolidin-4-one involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors involved in cancer cell proliferation and microbial growth.
Pathways Involved: Inhibition of DNA synthesis and disruption of cell membrane integrity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Substituted Phenyl)-thiazolidin-4-one: Similar structure but different substituents on the phenyl ring.
3-(4-Chlorophenyl)-2-thioxothiazolidin-4-one: Contains a thioxo group instead of a pyrazine ring.
Uniqueness
2-(3-(4-Chlorophenyl)-6-methylpyrazin-2-yl)thiazolidin-4-one is unique due to its combined thiazolidine and pyrazine rings, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C14H12ClN3OS |
|---|---|
Poids moléculaire |
305.8 g/mol |
Nom IUPAC |
2-[3-(4-chlorophenyl)-6-methylpyrazin-2-yl]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C14H12ClN3OS/c1-8-6-16-12(9-2-4-10(15)5-3-9)13(17-8)14-18-11(19)7-20-14/h2-6,14H,7H2,1H3,(H,18,19) |
Clé InChI |
WRKUFZWLRXYSJZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=N1)C2NC(=O)CS2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Amino-2-methyl-5-[(piperidin-1-yl)methyl]pyrimidin-4(1H)-one](/img/structure/B12924643.png)


